2-[(2-Cyanophenyl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate
Description
The compound 2-[(2-Cyanophenyl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate features a hybrid structure combining a 1,3-benzoxazole core with a thioacetate linkage and a 2-cyanophenylamino-oxoethyl substituent.
Properties
Molecular Formula |
C18H13N3O4S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[2-(2-cyanoanilino)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C18H13N3O4S/c19-9-12-5-1-2-6-13(12)20-16(22)10-24-17(23)11-26-18-21-14-7-3-4-8-15(14)25-18/h1-8H,10-11H2,(H,20,22) |
InChI Key |
ODNJTBRAMBJZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)COC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-CYANOPHENYL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with an aldehyde in the presence of a base such as potassium carbonate and an oxidant like tert-butyl hydroperoxide.
Introduction of the Cyano Group: The cyano group can be introduced via cyanoacetylation of an amine, where the amine reacts with an alkyl cyanoacetate under solvent-free conditions or in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the benzoxazole derivative with the cyanoacetamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(2-CYANOPHENYL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-CYANOPHENYL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique functional groups.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of [(2-CYANOPHENYL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE involves its interaction with specific molecular targets. The cyano and carbamoyl groups can form hydrogen bonds with biological macromolecules, while the benzoxazole moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : The 1,3-benzoxazole ring provides an oxygen-containing heterocycle, influencing electronic properties and hydrogen-bonding capacity.
- Analog 1 (): 6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one features a pyrimidinone core instead of benzoxazole. The pyrimidinone system offers distinct resonance stabilization and hydrogen-bonding sites compared to benzoxazole .
- Analog 2 (): 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide replaces benzoxazole with benzothiazole (sulfur instead of oxygen), enhancing lipophilicity and altering electron distribution .
Table 1: Heterocyclic Core Comparison
Substituent Effects
- Analog 1: The 4-nitrophenyl group (NO₂) is a stronger electron-withdrawing group than -CN, which may increase stability but reduce solubility .
- Analog 4 : The cyclohexyl-thiosemicarbazide substituent adds steric bulk and hydrogen-bonding capacity, likely influencing pharmacokinetic properties .
Biological Activity
The compound 2-[(2-Cyanophenyl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a benzoxazole moiety, which is known for various pharmacological properties, making it a candidate for further investigation in drug development.
- Molecular Formula : C₁₈H₁₃N₃O₄S
- Molecular Weight : 367.379 g/mol
- LogP : 3.75 (predicted), indicating moderate lipophilicity which may influence its bioavailability and permeability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[(2-Cyanophenyl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoxazole Derivative A | S. aureus | 32 µg/mL |
| Benzoxazole Derivative B | E. coli | 16 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The observed IC50 values suggest that the compound may induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 15 |
The proposed mechanism of action involves the interaction of the compound with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes. Additionally, the benzoxazole ring system may facilitate intercalation into DNA, enhancing its anticancer activity.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various benzoxazole derivatives for their antimicrobial properties. The results indicated that modifications on the benzoxazole ring significantly enhanced activity against resistant strains of bacteria .
Study on Anticancer Properties
Research conducted by Pendergrass et al. demonstrated that the compound induced cell cycle arrest in cancer cells at the G2/M phase. This was attributed to increased expression of p21 and decreased cyclin B1 levels, suggesting a robust mechanism for anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
